Pentapotassium triphosphate

Descripción

Propiedades

IUPAC Name |

pentapotassium;[oxido(phosphonatooxy)phosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5K.H5O10P3/c;;;;;1-11(2,3)9-13(7,8)10-12(4,5)6/h;;;;;(H,7,8)(H2,1,2,3)(H2,4,5,6)/q5*+1;/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATGAWOHQWWULNK-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K5O10P3 | |

| Record name | PENTAPOTASSIUM TRIPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10380-08-2 (Parent) | |

| Record name | Pentapotassium triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013845368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2047482 | |

| Record name | Potassium tripolyphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, White, very hygroscopic powder or granules, White hygroscopic solid; [JECFA] White odorless powder; Hygroscopic; [Brenntag Canada MSDS] | |

| Record name | Triphosphoric acid, potassium salt (1:5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | PENTAPOTASSIUM TRIPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Pentapotassium triphosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Very soluble in water | |

| Record name | PENTAPOTASSIUM TRIPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

13845-36-8 | |

| Record name | Pentapotassium triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013845368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphosphoric acid, potassium salt (1:5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium tripolyphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentapotassium triphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAPOTASSIUM TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCS08RO8PB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Pentapotassium Triphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentapotassium triphosphate (KTPP), a versatile inorganic salt, plays a significant role in various industrial and research applications. This technical guide provides an in-depth analysis of its core chemical properties, offering quantitative data, detailed experimental protocols, and visual representations of key processes. This document is intended to serve as a comprehensive resource for professionals in research, quality control, and formulation development.

General Information

This compound, with the chemical formula K₅P₃O₁₀, is the potassium salt of triphosphoric acid.[1][2] It is a white, hygroscopic powder or granule that is highly soluble in water.[1][2] Its utility stems from its ability to act as a sequestrant, emulsifier, buffer, and texturizer in a wide range of applications, from food processing to detergent manufacturing and water treatment.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative overview for easy reference.

| Property | Value | Reference |

| Molecular Formula | K₅P₃O₁₀ | [1][2] |

| Molecular Weight | 448.41 g/mol | [2] |

| Appearance | White, hygroscopic powder or granules | [1][2] |

| Solubility in Water | Very soluble; 45.7% w/w | [1][3] |

| pH (1% solution) | 9.2 - 10.5 | [1][2] |

| Melting Point | 620 - 640 °C |

Reactivity and Stability

Thermal Stability

This compound is thermally stable under normal conditions. However, at elevated temperatures, it undergoes decomposition. The melting point is reported to be in the range of 620-640°C.

Hydrolysis

The stability of this compound in aqueous solutions is highly dependent on the pH. The triphosphate anion undergoes hydrolysis to pyrophosphate and orthophosphate, with the rate of hydrolysis increasing significantly under acidic conditions.

| pH | Half-life |

| 1 | 6.25 hours |

| 4 | 14.5 days |

| ≥ 7 | > 1 year |

This pH-dependent hydrolysis is a critical factor to consider in the formulation and storage of KTPP-containing solutions.

Chelating Properties

A key chemical characteristic of this compound is its ability to chelate multivalent metal ions, such as calcium (Ca²⁺) and magnesium (Mg²⁺). This sequestration prevents the formation of insoluble precipitates and is the basis for its use as a water softener in detergents and as a texturizer in food products.

Experimental Protocols

Determination of Purity by Titration

This protocol outlines a method for determining the purity of this compound through a back-titration method.

Principle: The triphosphate is precipitated with an excess of a known concentration of silver nitrate (B79036). The unreacted silver nitrate is then titrated with a standardized solution of sodium hydroxide (B78521).

Reagents:

-

This compound sample

-

Silver nitrate (AgNO₃) solution (5%)

-

Benzyl (B1604629) alcohol

-

Methyl red indicator

-

Standardized sodium hydroxide (NaOH) solution

-

Deionized water

Procedure:

-

Accurately weigh a sample of anhydrous this compound and dissolve it in deionized water.

-

Filter any insoluble matter and dilute the solution to a known volume in a volumetric flask.

-

Transfer a precise aliquot of the sample solution to a conical flask.

-

Add a sufficient amount of 5% silver nitrate solution to precipitate all the phosphate (B84403).

-

Add 2 ml of benzyl alcohol to aid in the coagulation of the precipitate.

-

Add 0.2 ml of methyl red indicator.

-

Titrate the liberated nitric acid with a standardized sodium hydroxide solution until the endpoint is reached (a color change from red to yellow).

Calculation: The percentage purity of this compound can be calculated based on the stoichiometry of the reaction and the volume of NaOH solution used.

Analysis of Phosphate Forms by Ion Chromatography

Ion chromatography is a powerful technique for separating and quantifying different phosphate species (orthophosphate, pyrophosphate, triphosphate, etc.) that may be present in a sample of this compound.

Principle: The sample is injected into an ion chromatograph, and the different phosphate anions are separated based on their affinity for a stationary phase. A conductivity detector is typically used for quantification.

Instrumentation and Conditions:

-

Instrument: Ion Chromatograph with a suppressed conductivity detector.

-

Column: A suitable anion-exchange column (e.g., IonPac AS11 or AS16).

-

Eluent: A gradient of sodium hydroxide (NaOH) solution (e.g., starting from 100 mmol/L).

-

Flow Rate: Typically 1.0 ml/min.

-

Sample Preparation: Dissolve the KTPP sample in deionized water, filter through a 0.45 µm filter, and dilute as necessary.

Procedure:

-

Prepare standard solutions of orthophosphate, pyrophosphate, and triphosphate.

-

Generate a calibration curve for each phosphate species by injecting the standards and plotting peak area against concentration.

-

Inject the prepared sample solution into the ion chromatograph.

-

Identify and quantify the different phosphate species in the sample by comparing their retention times and peak areas to the calibration curves.

Determination of Metal Chelating Ability

This spectrophotometric method can be used to determine the iron (Fe²⁺) chelating capacity of this compound.

Principle: The chelating agent (KTPP) competes with ferrozine (B1204870) for ferrous ions. In the presence of a chelating agent, the formation of the colored ferrozine-Fe²⁺ complex is disrupted, leading to a decrease in absorbance.

Reagents:

-

This compound solution of known concentration

-

Ferrous chloride (FeCl₂) solution (e.g., 2 mM)

-

Ferrozine solution (e.g., 5 mM)

-

Acetate (B1210297) buffer (e.g., 0.1 M, pH 4.9)

-

EDTA solution (as a reference standard)

Procedure:

-

Mix the KTPP sample solution with the acetate buffer and the FeCl₂ solution.

-

Incubate the mixture at room temperature for a set period (e.g., 30 minutes).

-

Add the ferrozine solution to the mixture.

-

Incubate again at room temperature (e.g., 30 minutes) to allow for color development.

-

Measure the absorbance of the solution at the wavelength of maximum absorbance for the ferrozine-Fe²⁺ complex (typically around 562 nm).

-

A control is prepared without the KTPP sample.

-

The chelating activity is calculated as the percentage inhibition of ferrozine-Fe²⁺ complex formation.

Process and Workflow Visualizations

Industrial Synthesis of this compound

The following diagram illustrates a common industrial method for the synthesis of this compound, the thermal phosphoric acid two-step method.

Caption: Workflow for the thermal phosphoric acid two-step synthesis of KTPP.

Analytical Workflow for Purity Determination

The following diagram outlines the logical steps involved in the titrimetric determination of this compound purity.

Caption: Analytical workflow for the titrimetric purity determination of KTPP.

References

An In-depth Technical Guide to the Synthesis and Characterization of Pentapotassium Triphosphate

For Researchers, Scientists, and Drug Development Professionals

Pentapotassium triphosphate (K₅P₃O₁₀), also known as potassium tripolyphosphate or KTPP, is a versatile inorganic salt with a wide range of applications in the food industry, detergents, water treatment, and pharmaceuticals. Its efficacy as a sequestrant, emulsifier, and buffer makes it a compound of significant interest. This technical guide provides a comprehensive overview of the primary methods for its synthesis and the analytical techniques employed for its characterization.

Synthesis of this compound

The industrial production of this compound is primarily achieved through high-temperature condensation reactions of potassium orthophosphates. The key synthesis routes are detailed below.

Thermal Phosphoric Acid Two-Step Method

This widely used method involves the neutralization of phosphoric acid followed by a controlled thermal polymerization process.

Experimental Protocol:

-

Neutralization: A 50-60% solution of thermal phosphoric acid is charged into a neutralization tank equipped with a stirrer. Potassium carbonate is slowly added to the acid solution under continuous stirring. The reaction is monitored, and the pH is controlled to be between 6.7 and 7.0. This neutralization step is crucial to form a solution containing dipotassium (B57713) hydrogen phosphate (B84403) (K₂HPO₄) and potassium dihydrogen phosphate (KH₂PO₄) in a 2:1 molar ratio.[1]

-

Spray Drying: The resulting phosphate solution is then fed into a spray drying tower. The hot air inlet temperature of the spray dryer is typically maintained between 300°C and 500°C, with an outlet temperature ranging from 90°C to 105°C. This process removes the water and produces a dry powder mixture of the orthophosphate salts.

-

Polymerization (Calcination): The dry powder is transferred to a rotary polymerization furnace. The material is heated to approximately 400°C.[1] At this temperature, a condensation reaction occurs, eliminating water and forming the triphosphate chain.

-

Reaction: 2K₂HPO₄ + KH₂PO₄ → K₅P₃O₁₀ + 2H₂O

-

-

Cooling and Milling: After the polymerization is complete, the resulting this compound is cooled and then milled to the desired particle size, yielding the final industrial-grade product.[1]

Condensed Phosphoric Acid One-Step Method

This method offers a more direct route to this compound by utilizing a polyphosphoric acid as the starting material.

Experimental Protocol:

-

Neutralization and Polymerization: A solution of potassium carbonate is prepared and placed in a neutralization reactor equipped with stirring and heating capabilities. Condensed phosphoric acid is then slowly added to the potassium carbonate solution under continuous stirring. The ratio of reactants is critical and is controlled to achieve a K₂O/P₂O₅ ratio of 1.667 in the resulting liquid.[1][2]

-

Drying and Solidification: The neutralized solution is then transferred to a rotary polymerization furnace where it is dried and the polymerization to this compound is completed in a single step.[1]

-

Finishing: The product is then cooled and crushed to obtain the final product.[1]

Calcination Hydrolysis Method

This method involves the direct thermal treatment of a mixture of potassium hydrogen phosphates.

Experimental Protocol:

A stoichiometric mixture of dipotassium hydrogen phosphate (K₂HPO₄) and potassium dihydrogen phosphate (KH₂PO₄) is heated under controlled temperature conditions. The precise temperature and reaction time are critical to ensure the formation of the triphosphate.[2]

Characterization of this compound

A thorough characterization of this compound is essential to ensure its purity and suitability for its intended application. A combination of physical, chemical, and instrumental methods is employed.

Physical and Chemical Properties

The basic properties of this compound are summarized in the table below.

| Property | Value |

| Appearance | White, hygroscopic powder or granules |

| Molecular Formula | K₅P₃O₁₀ |

| Molecular Weight | 448.41 g/mol |

| Melting Point | 620-640 °C[1] |

| Density | 2.54 g/cm³[1] |

| Solubility in Water | Very soluble |

| pH (1% solution) | 9.2 - 10.1 |

Analytical Characterization Methods

1. Assay and P₂O₅ Content (JECFA Method)

This method, detailed in the Joint FAO/WHO Expert Committee on Food Additives (JECFA) monograph, is a standard for determining the purity of this compound.[3]

Experimental Protocol:

-

Sample Preparation: A known weight of the dried sample (approximately 500 mg) is dissolved in water in a volumetric flask.

-

Ion-Exchange Chromatography: An aliquot of the sample solution is passed through a strongly basic anion-exchange column (e.g., Dowex 1x8). The column is then eluted with a gradient of potassium chloride solutions of increasing concentration (0.3 M and 0.6 M) to separate the different phosphate species. The triphosphate fraction is collected.[3]

-

Hydrolysis and Precipitation: The collected triphosphate fraction is acidified with nitric acid and boiled to hydrolyze the triphosphate to orthophosphate. Ammonium (B1175870) molybdate (B1676688) solution is then added to precipitate the phosphate as ammonium phosphomolybdate.[3]

-

Titration: The precipitate is filtered, washed, and then dissolved in a known excess of standard sodium hydroxide (B78521) solution. The excess NaOH is then back-titrated with a standard acid, using phenolphthalein (B1677637) as an indicator. The amount of this compound is calculated from the volume of sodium hydroxide consumed.[3]

2. Ion Chromatography

Ion chromatography is a powerful technique for the separation and quantification of various phosphate species (orthophosphate, pyrophosphate, triphosphate, and higher polyphosphates) that may be present in the sample.

Experimental Protocol:

-

Sample Preparation: A dilute aqueous solution of the this compound sample is prepared.

-

Chromatographic System: A high-performance ion chromatograph equipped with a conductivity detector is used. A high-capacity anion-exchange column, such as an IonPac™ AS11-HC or AS16, is typically employed.

-

Elution: A gradient elution using an aqueous solution of sodium hydroxide is performed. The concentration of the NaOH eluent is gradually increased to elute the more highly charged polyphosphates.

-

Detection and Quantification: The separated phosphate species are detected by the conductivity detector. Quantification is achieved by comparing the peak areas to those of certified standards for each phosphate species. The method can achieve detection limits in the low mg/L range.[4]

3. ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR is a highly specific and quantitative method for identifying and quantifying the different phosphate species in a mixture.

Experimental Protocol:

-

Sample Preparation: The this compound sample is dissolved in a suitable solvent, typically D₂O, in an NMR tube.

-

Data Acquisition: The ³¹P NMR spectrum is acquired on a high-resolution NMR spectrometer. Proton decoupling is typically used to simplify the spectrum.

-

Spectral Analysis: The ³¹P NMR spectrum of this compound shows two distinct signals: a triplet for the central phosphorus atom and a doublet for the two terminal phosphorus atoms. The chemical shifts and coupling constants are characteristic of the triphosphate moiety. Other phosphate species, if present, will give rise to their own characteristic signals.

-

Quantification: The relative concentrations of the different phosphate species can be determined by integrating the corresponding peaks in the spectrum. For accurate quantification, appropriate relaxation delays must be used.

4. Other Characterization Techniques

-

X-ray Diffraction (XRD): Used to determine the crystalline structure and phase purity of the final product.

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to study the thermal stability and decomposition of this compound.

This guide provides a foundational understanding of the synthesis and characterization of this compound. For researchers and professionals in drug development, a thorough understanding of these methods is crucial for ensuring the quality, purity, and performance of this important compound in their applications. Further optimization of the described protocols may be necessary depending on the specific purity requirements and available equipment.

References

An In-depth Technical Guide to the Molecular Structure of Pentapotassium Triphosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of pentapotassium triphosphate (K₅P₃O₁₀). The document details its structural characteristics, including bond lengths and angles derived from crystallographic data of a closely related compound. Furthermore, it outlines detailed experimental protocols for the characterization of this compound using Powder X-ray Diffraction (PXRD) and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction to this compound

This compound, also known as potassium triphosphate or KTPP, is an inorganic salt with the chemical formula K₅P₃O₁₀. It is a white, hygroscopic solid that is highly soluble in water, forming an alkaline solution. This compound finds applications in various industrial sectors, including as a sequestrant, emulsifier, and buffering agent in food and cleaning products. In the context of research and drug development, understanding its molecular structure is crucial for predicting its interactions with biological systems and for its potential use in formulation development.

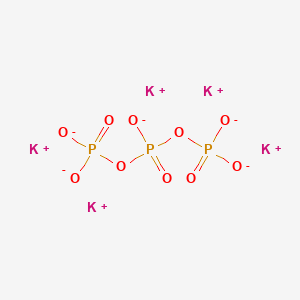

This compound is an ionic compound composed of five potassium cations (K⁺) and a triphosphate anion (P₃O₁₀⁵⁻). The triphosphate anion consists of three tetrahedral phosphate (B84403) units linked by sharing oxygen atoms, forming a linear polyphosphate chain.

Molecular Structure of the Triphosphate Anion

The triphosphate anion possesses two types of phosphorus atoms: two terminal phosphorus atoms (P_term) and one central phosphorus atom (P_cent). This distinction is important for understanding its spectroscopic properties, particularly in ³¹P NMR.

The following table summarizes the key bond lengths and angles of the triphosphate anion, derived from the crystallographic data of dipotassium (B57713) trisodium (B8492382) triphosphate (K₂Na₃P₃O₁₀)[1][2]. It is important to note that these values are for a mixed cation environment and may vary slightly in pure this compound.

| Parameter | Atom 1 | Atom 2 | Value (Å or °) |

| Bond Lengths | |||

| P_term | O_terminal | ~1.53 | |

| P_term | O_bridge | ~1.67 | |

| P_cent | O_bridge | ~1.62 | |

| Bond Angles | |||

| O_terminal | P_term | O_terminal | |

| O_terminal | P_term | O_bridge | |

| O_bridge | P_cent | O_bridge | |

| P_term | O_bridge | P_cent |

Note: The bond lengths for terminal and bridging oxygens can vary within the same structure.

Experimental Protocols for Structural Characterization

The molecular structure and purity of this compound can be effectively characterized using Powder X-ray Diffraction and ³¹P Nuclear Magnetic Resonance spectroscopy.

PXRD is a non-destructive analytical technique used to identify the crystalline phases of a solid material and to determine its crystal structure.

Experimental Workflow for PXRD

Caption: PXRD experimental workflow for this compound.

Detailed Methodology:

-

Sample Preparation:

-

A small amount of this compound is finely ground using an agate mortar and pestle to ensure random orientation of the crystallites.

-

The fine powder is then carefully packed into a sample holder, ensuring a flat and level surface.

-

-

Instrument Parameters (Typical):

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

-

Voltage and Current: 40 kV and 40 mA.

-

Scan Range (2θ): 10° to 80°.

-

Step Size: 0.02°.

-

Scan Speed: 2°/minute.

-

-

Data Analysis:

-

The resulting diffraction pattern is processed to remove background noise.

-

The peak positions (2θ values) and their relative intensities are determined.

-

Phase identification is performed by comparing the experimental pattern with standard diffraction patterns from databases such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).

-

For detailed structural analysis, Rietveld refinement can be performed on the diffraction data to refine lattice parameters, atomic positions, and other structural details.

-

³¹P NMR is a powerful technique for characterizing phosphorus-containing compounds. It provides information about the chemical environment of the phosphorus atoms, allowing for the identification and quantification of different phosphate species.

Signaling Pathway in ³¹P NMR of Triphosphate

Caption: Expected ³¹P NMR signaling for the triphosphate anion.

Detailed Methodology:

-

Sample Preparation:

-

Dissolve approximately 50 mg of this compound in 0.5 mL of D₂O (for field-frequency lock).

-

Transfer the solution to a 5 mm NMR tube.

-

An internal standard, such as phosphoric acid (85% in D₂O) in a sealed capillary, can be used for chemical shift referencing (δ = 0.0 ppm).

-

-

Instrument Parameters (Typical for a 400 MHz spectrometer):

-

Nucleus: ³¹P.

-

Frequency: ~162 MHz.

-

Pulse Angle: 30-45°.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 5-10 seconds (to ensure full relaxation for quantitative analysis).

-

Number of Scans: 128 or more, depending on the desired signal-to-noise ratio.

-

Decoupling: Proton broadband decoupling.

-

-

Data Analysis:

-

The Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is phased and baseline corrected.

-

Chemical shifts (δ) are referenced to the internal or external standard.

-

The triphosphate anion is expected to show two main signals: a triplet for the central phosphorus atom (P_cent) and a doublet for the two equivalent terminal phosphorus atoms (P_term), due to two-bond J-coupling (²J_PP).

-

The typical chemical shift for the terminal phosphorus atoms is around -5 to -10 ppm, while the central phosphorus atom resonates at approximately -20 to -25 ppm.

-

The relative integrals of the signals should correspond to the 2:1 ratio of terminal to central phosphorus atoms.

-

Visualization of the Triphosphate Anion Structure

The following diagram illustrates the connectivity of atoms in the triphosphate anion (P₃O₁₀⁵⁻).

Caption: Molecular graph of the triphosphate anion (P₃O₁₀⁵⁻).

This guide provides a foundational understanding of the molecular structure of this compound and the experimental methodologies for its characterization. For more specific applications, further investigation into the effects of hydration and interactions with other molecules may be necessary.

References

Pentapotassium Triphosphate: A Technical Guide to Solubility and Dissociation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of pentapotassium triphosphate (K₅P₃O₁₀), focusing on its solubility and dissociation characteristics. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and formulation, offering detailed data, experimental methodologies, and visual representations of key concepts.

Core Physicochemical Properties

This compound, an inorganic salt of triphosphoric acid, is a white, hygroscopic crystalline powder or granule. It is widely utilized in various industrial applications, including as a sequestrant, emulsifier, and buffering agent. In the context of pharmaceuticals, its properties can be leveraged for formulation and drug delivery systems.[1][2][3]

Quantitative Solubility Data

This compound exhibits high to very high solubility in aqueous solutions.[4] This property is crucial for its application in various formulations. Quantitative solubility data is summarized in the table below.

| Temperature (°C) | Solubility ( g/100 mL of water) | Reference |

| 10 | 178 | [Ataman Kimya] |

| 25 | 194 | [Ataman Kimya] |

| 26 | >140 | [ChemicalBook] |

| 50 | 212 | [Ataman Kimya] |

Table 1: Solubility of this compound in Water

Dissociation Constant

This compound is the salt of a weak polyprotic acid, triphosphoric acid (H₅P₃O₁₀). The dissociation of triphosphoric acid occurs in five steps, each with a corresponding acid dissociation constant (pKa). Understanding these pKa values is essential for predicting the ionic species present at a given pH, which in turn influences its chelating ability and interaction with other molecules.

The pKa values for triphosphoric acid are presented in Table 2. It is important to note that slight variations in these values are reported in the literature.

| Dissociation Step | Equilibrium | pKa Value (Set 1) | pKa Value (Set 2) |

| pKa₁ | H₅P₃O₁₀ ⇌ H₄P₃O₁₀⁻ + H⁺ | 1.0 | 1.0 |

| pKa₂ | H₄P₃O₁₀⁻ ⇌ H₃P₃O₁₀²⁻ + H⁺ | 2.2 | 2.2 |

| pKa₃ | H₃P₃O₁₀²⁻ ⇌ H₂P₃O₁₀³⁻ + H⁺ | 2.3 | 2.3 |

| pKa₄ | H₂P₃O₁₀³⁻ ⇌ HP₃O₁₀⁴⁻ + H⁺ | 5.7 | 3.7 |

| pKa₅ | HP₃O₁₀⁴⁻ ⇌ P₃O₁₀⁵⁻ + H⁺ | 8.5 | 8.5 |

Table 2: Dissociation Constants (pKa) of Triphosphoric Acid at 25°C (Source: Wikipedia)

The dissociation pathway of triphosphoric acid is visualized in the diagram below.

Experimental Protocols

This section provides detailed methodologies for the determination of solubility and dissociation constants of this compound, based on standard analytical techniques.

Determination of Aqueous Solubility

The solubility of this compound can be determined using the saturation shake-flask method, a standard procedure outlined in the United States Pharmacopeia (USP) <1236>.[5][6]

Objective: To determine the equilibrium solubility of this compound in water at a specific temperature.

Materials and Equipment:

-

This compound

-

Deionized water

-

Analytical balance

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Ion Chromatography or ³¹P NMR)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed container. The excess solid should be clearly visible.

-

Equilibration: Place the container in a constant temperature shaker bath set to the desired temperature (e.g., 25°C or 37°C). Agitate the suspension for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant. To ensure all solid particles are removed, centrifuge the sample and then filter it through a syringe filter.

-

Quantification: Accurately dilute the clear, saturated solution with deionized water. Determine the concentration of the triphosphate ion in the diluted solution using a validated analytical method such as Ion Chromatography or ³¹P NMR spectroscopy.

-

Calculation: Calculate the solubility of this compound in grams per 100 mL of water based on the determined concentration and the dilution factor.

The workflow for this experimental protocol is illustrated below.

Determination of Dissociation Constant (pKa)

The dissociation constants of the conjugate acid of this compound can be determined using potentiometric titration. This method involves monitoring the pH of a solution as a titrant is added.

Objective: To determine the pKa values of triphosphoric acid through the titration of a this compound solution.

Materials and Equipment:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized, carbonate-free water

-

Potentiometer with a calibrated pH electrode

-

Automatic titrator or burette

-

Stir plate and stir bar

Procedure:

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized, carbonate-free water.

-

Titration Setup: Place a known volume of the this compound solution in a beaker with a stir bar. Immerse the calibrated pH electrode in the solution.

-

Titration: Slowly add the standardized HCl solution in small, precise increments using the automatic titrator or burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Data Analysis: Continue the titration until the pH has passed through all the expected equivalence points. Plot the pH versus the volume of HCl added to generate a titration curve.

-

pKa Determination: The pKa values correspond to the pH at the half-equivalence points on the titration curve. These can be determined from the graph or by analyzing the first and second derivatives of the titration curve to precisely locate the equivalence points.

A specialized analytical technique such as Ion Chromatography can also be employed for the detailed analysis of different phosphate (B84403) species in solution.[7][8][9][10] ³¹P NMR spectroscopy is another powerful tool for characterizing the structure and purity of polyphosphates.[11][12][13][14][15]

Biological Relevance and Signaling

Inorganic polyphosphates, including triphosphate, are not merely industrial chemicals but are also found in biological systems and are involved in various cellular processes. While specific signaling pathways directly initiated by extracellular this compound in the context of drug development are not well-defined, the broader roles of inorganic polyphosphates provide a basis for their potential biological significance.

Inorganic polyphosphates can serve as an energy source, a phosphate donor, and a regulator of various enzymes.[16][17][18][19] They have been implicated in processes such as blood coagulation, inflammation, and tissue regeneration.[16] The ability of triphosphate to chelate divalent cations like Ca²⁺ and Mg²⁺ is also of significant biological relevance, as these ions are crucial second messengers in numerous signaling cascades.

The diagram below illustrates the potential biological roles of inorganic polyphosphates that could be relevant in a pharmaceutical context.

References

- 1. Polyphosphates and other phosphorus-containing polymers for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. This compound Research Chemical [benchchem.com]

- 4. This compound | K5O10P3 | CID 61695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biorelevant.com [biorelevant.com]

- 6. uspnf.com [uspnf.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. lcms.labrulez.com [lcms.labrulez.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Ion Chromatography for Content Determination of Various Phosphate Forms in Tripolyphosphate [spkx.net.cn]

- 11. odinity.com [odinity.com]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of Characteristic Phosphorus in High Polymerization Ammonium Polyphosphate by >31>P NMR - Beijing Institute of Technology [pure.bit.edu.cn:443]

- 14. nmr.oxinst.com [nmr.oxinst.com]

- 15. The benchmark of 31P NMR parameters in phosphate: a case study on structurally constrained and flexible phosphate - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. Inorganic Polyphosphate—Regulator of Cellular Metabolism in Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Identity and functions of inorganic and inositol polyphosphates in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Pentapotassium triphosphate CAS number 13845-36-8 information

An In-depth Technical Guide to Pentapotassium Triphosphate (CAS 13845-36-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, identified by CAS number 13845-36-8, is an inorganic salt with significant applications across the food, chemical, and pharmaceutical industries. Known commonly as potassium tripolyphosphate (KTPP), its utility is derived from its strong chelating and pH buffering capabilities. While extensively used as a food additive (E451ii) for moisture retention and texture stabilization, its relevance to the scientific and pharmaceutical community lies in its function as a buffering agent in formulations, a component in bioprocessing, and as a model compound for the broader class of polyphosphates which are under investigation for advanced drug delivery systems. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, mechanisms of action, and detailed analytical protocols relevant to a research and development setting.

Chemical and Physical Properties

This compound is a white, hygroscopic granular powder that is highly soluble in water, forming a moderately alkaline solution.[1][2] Its high solubility and stability in aqueous solutions make it a preferred ingredient in many liquid formulations.[2] Key quantitative properties are summarized in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 13845-36-8 | [3] |

| EC Number | 237-574-9 | [4] |

| Molecular Formula | K₅P₃O₁₀ | [5] |

| Molecular Weight | 448.41 g/mol | [6] |

| Appearance | White, odorless, hygroscopic granules or powder | [2][7] |

| Melting Point | 620-640 °C | [2] |

| Density | ~2.54 g/cm³ | [8] |

| Solubility in Water | Highly soluble. 194 g/100 mL at 25 °C. | [2] |

| pH (1% solution) | 9.2 - 10.5 | [5][7] |

| P₂O₅ Content | 46.5% - 48.0% | [7] |

| Hydrolysis Half-Life | pH 1: 6.25 hours pH 4: 14.5 days pH ≥ 7: > 1 year | [4] |

| Metal Complex Stability | log K (Ca²⁺): ~8.2 log K (Mg²⁺): ~5.7 | [9] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the thermal condensation of a stoichiometric mixture of potassium dihydrogen phosphate (B84403) (KH₂PO₄) and dipotassium (B57713) hydrogen phosphate (K₂HPO₄).[1][10] The reaction is performed at high temperatures (around 500 °C), driving off water to form the P-O-P phosphoanhydride bonds of the triphosphate chain.[1] The ratio of the starting materials is critical to ensure the formation of the triphosphate as the main product.[11]

Mechanism of Action

The functionality of this compound is primarily based on two physicochemical properties: its ability to sequester metal ions and its capacity to act as a pH buffer.

Sequestration of Metal Ions

The triphosphate anion (P₃O₁₀⁵⁻) is a powerful chelating agent, capable of binding strongly to multivalent metal cations such as calcium (Ca²⁺) and magnesium (Mg²⁺).[2][9] By forming stable, soluble complexes with these ions, it effectively removes them from the solution, preventing them from participating in undesirable reactions such as precipitation, which is crucial for its role as a water softener in detergents and a stabilizer in food products.[5]

pH Buffering

In aqueous solutions, this compound exhibits mild alkaline properties, typically maintaining a pH between 9.2 and 10.5 for a 1% solution.[1][5] This makes it an effective buffering agent, capable of resisting changes in pH. This property is valuable in various chemical and pharmaceutical formulations where a stable pH is required for the activity and stability of other components.[2][9]

Hydrolysis

The phosphoanhydride bonds in the triphosphate chain are susceptible to hydrolysis, which breaks the chain into smaller phosphate units. This process is highly dependent on pH, being significantly accelerated under acidic conditions.[4][9] At a neutral pH, the molecule is relatively stable.[4] The hydrolysis ultimately yields orthophosphate, the simplest phosphate unit.

Applications in Research and Drug Development

While KTPP is not an active pharmaceutical ingredient (API), its properties lend it to several supporting roles in pharmaceutical science and research.

Use as a Pharmaceutical Excipient

This compound can serve as a buffering agent in various pharmaceutical formulations to maintain a stable pH, which can be critical for drug solubility and stability.[2] Its ability to chelate trace metal ions can also prevent metal-catalyzed degradation of sensitive APIs.

Bioprocessing and Vaccine Stabilization

In bioprocessing, maintaining a stable pH and controlling ionic strength are critical. Phosphate salts are common components of biological buffers.[12] While not as common as sodium or potassium phosphate buffers (mono- and dibasic), KTPP could be used in specific applications where chelation of divalent cations is also required. In vaccine formulations, phosphate buffers are frequently used to stabilize the product's pH.[13]

Polyphosphates in Drug Delivery Systems

The broader class of polyphosphate polymers is gaining significant attention for drug delivery applications.[14] These biodegradable polymers can be formulated into various morphologies, from gels to microparticles, for controlled release of therapeutics.[14] Research is exploring their use in vaccine delivery and for therapeutics targeting cancer and the central nervous system.[14] The pentavalent nature of phosphorus allows for potential covalent linkage of drugs to the polymer backbone, offering a versatile platform for drug carrier design.[14][15]

Intracellular Delivery of Polyphosphate for Signaling Research

Recent research has focused on methods to deliver inorganic polyphosphate (polyP) into cells to study its biological functions.[16] As a polyanion, polyP does not readily cross cell membranes. However, by complexing it with cationic transporters, researchers can facilitate its entry into cells.[16] Once inside, polyP has been shown to interact with key signaling molecules like mTOR and influence mitochondrial metabolism, oxidative stress responses, and other essential cellular processes.[7][16] KTPP can serve as a well-defined source of the triphosphate anion for such fundamental research.

Experimental Protocols

Accurate quantification and characterization of this compound are essential for quality control and research. The following protocols are based on established analytical methods.

Assay and Purity by Ion-Exchange Chromatography

Ion-exchange chromatography (IEC) is the preferred method for separating and quantifying different phosphate species (ortho-, pyro-, and triphosphate). This protocol is adapted from methodologies described by JECFA and Thermo Fisher Scientific.[7][9]

Methodology:

-

System: A high-performance ion chromatography (HPIC) system equipped with a gradient pump, a suppressed conductivity detector, and an anion-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ AS11).[9]

-

Sample Preparation: Accurately weigh approximately 500 mg of the KTPP sample, dissolve in deionized water, and dilute to 250.0 mL in a volumetric flask. Further dilute 10.0 mL of this solution to 100.0 mL. Filter through a 0.45 µm syringe filter before injection.

-

Eluent: A potassium or sodium hydroxide (B78521) gradient is typically used. For example, a gradient from 1 mM to 50 mM KOH over 15-20 minutes.[17]

-

Detection: Suppressed conductivity detection. The suppressor (e.g., Anion Self-Regenerating Suppressor, ASRS) reduces the background conductivity of the eluent, enhancing the signal-to-noise ratio for the phosphate anions.[9]

-

Quantification: Prepare a calibration curve using certified standards for orthophosphate, pyrophosphate, and triphosphate. Identify and quantify the triphosphate peak in the sample chromatogram based on retention time and integrate the peak area. The assay value is calculated as the percentage of triphosphate in the original sample.

Determination of P₂O₅ Content

This is a classic titrimetric method to determine the total phosphorus content.[7]

Methodology:

-

Sample Preparation: Accurately weigh about 1.5 g of the dried sample.

-

Hydrolysis: The sample is boiled with nitric acid to hydrolyze all polyphosphates to orthophosphate.

-

Precipitation: Ammonium (B1175870) molybdate (B1676688) solution is added to the cooled, neutralized solution. This precipitates the phosphate as ammonium phosphomolybdate.

-

Titration: The yellow precipitate is filtered, washed, and dissolved in a known excess of standard 0.1 N sodium hydroxide solution. The excess NaOH is then back-titrated with 0.1 N nitric acid using phenolphthalein (B1677637) as an indicator.

-

Calculation: The amount of NaOH consumed by the phosphomolybdate complex is used to calculate the total P₂O₅ content.

Safety and Regulatory Overview

This compound is generally considered safe for its intended uses in food and consumer products.

-

GHS Classification: Not classified as hazardous under most reports, though some notifications indicate it may cause skin and eye irritation (H315, H319) and may be harmful if swallowed (H302).[6][16] Appropriate personal protective equipment (gloves, safety glasses) should be worn when handling the powder.[17]

-

Regulatory Status:

-

FDA: It is listed as a food contact substance and is Generally Recognized as Safe (GRAS) for use as a nutrient supplement and texturizer in food.[6][18]

-

Europe: It is an approved food additive with the E-number E451(ii).[1][19]

-

JECFA: The Joint FAO/WHO Expert Committee on Food Additives established a group maximum tolerable daily intake (MTDI) of 70 mg/kg of body weight for all phosphates from all food sources, expressed as phosphorus.[7][15]

-

Conclusion

This compound (CAS 13845-36-8) is a versatile inorganic compound whose utility stems from its fundamental chemical properties of metal ion sequestration and pH buffering. For researchers and drug development professionals, it serves as a functional excipient for formulation stability and provides a basis for exploring the broader, more complex roles of polyphosphates in advanced drug delivery and the modulation of cellular signaling pathways. A thorough understanding of its properties and the availability of robust analytical methods are crucial for its effective application in both industrial and cutting-edge research contexts.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Buy this compound | 13845-36-8 [smolecule.com]

- 3. Determination of Orthophosphate in Ammonium Polyphosphate by Wayeal Ion Chromatography. [wayeal-instrument.com]

- 4. chembk.com [chembk.com]

- 5. Chelating capacity and stability - Green-Mountain Chem [green-mountainchem.com]

- 6. greenchemindustries.com [greenchemindustries.com]

- 7. Delivery of Inorganic Polyphosphate into Cells Using Amphipathic Oligocarbonate Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. interstatechem.com [interstatechem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Stabilization of vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potassium Tripolyphosphate (KTPP) | Teget Kimya [tegetkimya.com]

- 12. Development of a Potent Stabilizer for Long-Term Storage of Foot-and-Mouth Disease Vaccine Antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Vaccine ingredients | Vaccine Knowledge Project [vaccineknowledge.ox.ac.uk]

- 14. Polyphosphates and other phosphorus-containing polymers for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. vinipul.com [vinipul.com]

- 19. Sodium triphosphate pentabasic - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

A Comprehensive Technical Guide to Pentapotassium Triphosphate for Scientific Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of pentapotassium triphosphate, a compound with significant applications across various scientific and industrial domains. This document elucidates its chemical identity through a comprehensive list of synonyms, details its physicochemical properties, outlines key experimental protocols for its synthesis and analysis, and illustrates its synthetic pathways.

Chemical Identity and Synonyms

This compound is known by a multitude of names in scientific literature and commercial contexts. A clear understanding of these synonyms is crucial for effective literature review and chemical sourcing.

| Synonym | Source/Context |

| Potassium triphosphate | Common Name |

| Potassium tripolyphosphate | Common Name |

| KTPP | Abbreviation |

| Triphosphoric acid, pentapotassium salt | IUPAC Name Component |

| Pentapotassium;[oxido(phosphonatooxy)phosphoryl] phosphate (B84403) | IUPAC Name |

| E451(ii) | E Number for food additives |

| INS No. 451(ii) | International Numbering System for Food Additives |

| CAS RN: 13845-36-8 | Chemical Abstracts Service Registry Number |

| EC No.: 237-574-9 | European Community Number |

| UNII-NCS08RO8PB | Unique Ingredient Identifier |

Physicochemical Properties

The utility of this compound in various applications is dictated by its distinct physical and chemical properties. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | K₅P₃O₁₀ | [1] |

| Molecular Weight | 448.41 g/mol | [1] |

| Appearance | White, hygroscopic granules or powder | [1] |

| Melting Point | 620-640 °C | |

| Density | 2.54 g/cm³ | |

| Solubility in Water | Very soluble | [1] |

| pH (1% solution) | 9.2 - 10.5 | [1] |

Experimental Protocols

Synthesis of this compound

Several methods are employed for the industrial production of this compound. The choice of method depends on factors such as desired purity, scale of production, and available raw materials.

3.1.1 Condensed Phosphoric Acid One-Step Method

This method involves the direct neutralization of condensed phosphoric acid with a potassium source, followed by polymerization.

-

Methodology :

-

A solution of potassium carbonate is prepared and placed in a neutralization reactor equipped with a stirrer and heating capabilities.

-

Condensed phosphoric acid is slowly added to the potassium carbonate solution under constant agitation to facilitate the neutralization reaction. The ratio of K₂O to P₂O₅ in the resulting liquid should be maintained at approximately 1.667.

-

The neutralized mixture is then transferred to a rotary polymerization furnace.

-

Drying and polymerization occur in a single step within the furnace to yield this compound.

-

The product is subsequently cooled and crushed to obtain the final industrial-grade material.[2]

-

3.1.2 Thermal Phosphoric Acid Two-Step Method

This process involves a separate neutralization step followed by polymerization.

-

Methodology :

-

Thermal phosphoric acid (typically a 50-60% solution) is placed in a neutralization tank.

-

Potassium carbonate is gradually added under stirring to neutralize the acid. The pH is controlled to be between 6.7 and 7.0, which favors the formation of a mixture of dipotassium (B57713) hydrogen phosphate and potassium dihydrogen phosphate in a 2:1 molar ratio.

-

The neutralized solution is then spray-dried to obtain a powdered intermediate.

-

This dry powder is transferred to a rotary polymerization furnace and heated to approximately 400°C to induce polymerization into this compound.

-

The final product is obtained after cooling and crushing.[2]

-

3.1.3 Calcination Hydrolysis Method

This method utilizes the thermal decomposition and reaction of phosphate salts.

-

Methodology :

-

A mixture of dipotassium hydrogen phosphate and potassium dihydrogen phosphate is heated.

-

The high temperature causes calcination and hydrolysis reactions, leading to the formation of this compound.[3]

-

Analysis of this compound

3.2.1 Determination of P₂O₅ Content by Titration

This method is a classic approach to determine the total phosphorus content, expressed as phosphorus pentoxide (P₂O₅).

-

Methodology :

-

A precisely weighed sample of this compound is dissolved in water.

-

The solution is acidified with nitric acid and heated to hydrolyze the polyphosphates to orthophosphate.

-

Ammonium (B1175870) molybdate (B1676688) solution is added to precipitate the phosphate as ammonium phosphomolybdate.

-

The precipitate is filtered and washed.

-

The washed precipitate is dissolved in a known excess of standardized sodium hydroxide (B78521) solution.

-

The excess sodium hydroxide is back-titrated with a standardized acid, typically nitric acid, using phenolphthalein (B1677637) as an indicator.

-

The amount of sodium hydroxide consumed by the ammonium phosphomolybdate is used to calculate the P₂O₅ content of the original sample.[4][5]

-

3.2.2 Analysis by Ion Chromatography

Ion chromatography is a powerful technique for the separation and quantification of various phosphate species, including triphosphate.

-

Sample Preparation :

-

For solid samples like food products, a known weight is homogenized and extracted with deionized water, often with the aid of ultrasonication.

-

The extract is then filtered through a 0.45 µm filter to remove particulate matter.[6]

-

-

Chromatographic Conditions :

-

Column : A high-capacity anion exchange column, such as the IonPac AS16, is typically used for the separation of polyphosphates.[6][7]

-

Eluent : A gradient of potassium hydroxide or sodium hydroxide is used to elute the different phosphate species. The concentration gradient is ramped up to elute the more highly charged polyphosphates.[6][8]

-

Detection : Suppressed conductivity detection is the standard method for quantifying the eluting anions.[6][8]

-

-

Data Analysis :

-

The retention time of the peaks is used to identify the different phosphate species (orthophosphate, pyrophosphate, triphosphate, etc.) by comparison with known standards.

-

The peak area is proportional to the concentration of each species and is used for quantification.

-

Visualizations

Synthesis Pathways of this compound

The following diagram illustrates the primary methods for the synthesis of this compound.

Caption: Overview of the primary synthesis routes for this compound.

Experimental Workflow for Ion Chromatography Analysis

The diagram below outlines the typical workflow for the analysis of this compound in a sample using ion chromatography.

Caption: Standard workflow for the quantitative analysis of this compound via ion chromatography.

References

- 1. This compound | K5O10P3 | CID 61695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound Research Chemical [benchchem.com]

- 4. fao.org [fao.org]

- 5. POTASSIUM TRIPOLYPHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. lcms.labrulez.com [lcms.labrulez.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide on the Mechanism of Action of Pentapotassium Triphosphate as a Chelating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentapotassium triphosphate (KTPP), a polyphosphate with the chemical formula K₅P₃O₁₀, is a highly effective chelating agent, or sequestrant, widely utilized across various scientific and industrial fields, including pharmaceuticals and drug development.[1] Its primary mechanism of action lies in its ability to form stable, soluble complexes with multivalent metal ions, thereby preventing them from participating in undesirable chemical reactions. This technical guide provides a comprehensive overview of the chemical principles underlying KTPP's chelating action, quantitative data on its binding affinities, detailed experimental protocols for characterization, and a discussion of the thermodynamic driving forces of this process. For the purpose of this guide, data for the well-studied analogue, pentasodium triphosphate (STPP), is used as a proxy for KTPP, a common practice supported by regulatory bodies due to the similar physicochemical properties of potassium and sodium ions.[2]

Introduction to this compound

This compound is the potassium salt of triphosphoric acid. It is a white, hygroscopic, and highly water-soluble inorganic compound.[1] In solution, it dissociates to provide potassium ions (K⁺) and the triphosphate anion (P₃O₁₀⁵⁻). It is this polyphosphate anion that is responsible for the potent chelating properties of the compound. The triphosphate anion is a linear polyphosphate chain of three phosphate (B84403) units linked by shared oxygen atoms. This structure provides multiple oxygen donor atoms, making it an efficient polydentate ligand for a wide range of metal cations.

The applications of KTPP are diverse, stemming from its ability to control metal ion activity. In the pharmaceutical industry, it can be used as a stabilizer in formulations to prevent the degradation of active pharmaceutical ingredients (APIs) that can be catalyzed by trace metal ions. It also finds use as a buffering agent.[3] In other industries, it is a key component in detergents for water softening, a dispersant in ceramics, and a texture and moisture retention aid in food processing.[4]

The Chemical Mechanism of Chelation

The chelating action of this compound is a classic example of coordination chemistry. The triphosphate anion, [O₃P-O-P(O)₂-O-PO₃]⁵⁻, acts as a polydentate ligand, meaning it can bind to a central metal ion through multiple donor atoms simultaneously. The donor atoms in the triphosphate anion are the negatively charged oxygen atoms of the phosphate groups.

When KTPP is dissolved in an aqueous solution containing multivalent metal ions (e.g., Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺), the triphosphate anions readily interact with these cations. The multiple binding sites on the triphosphate molecule allow it to wrap around the metal ion, forming one or more ring structures known as chelate rings. This phenomenon is termed chelation. The resulting complex is a stable, water-soluble metal-triphosphate chelate.

The formation of these chelate rings is entropically favorable. When the polydentate triphosphate ligand displaces several monodentate water molecules from the metal ion's coordination sphere, there is a net increase in the number of free molecules in the system, leading to an increase in entropy. This "chelate effect" is a major driving force for the formation of stable metal-ligand complexes.

The general equilibrium for the chelation of a divalent metal ion (M²⁺) by the triphosphate anion (P₃O₁₀⁵⁻) can be represented as:

M²⁺(aq) + P₃O₁₀⁵⁻(aq) ⇌ [M(P₃O₁₀)]³⁻(aq)

The stability of the resulting complex is quantified by the stability constant (K), also known as the formation constant. A higher stability constant indicates a stronger affinity between the chelating agent and the metal ion, and thus a more stable complex.

Caption: Chelation of a metal ion by the triphosphate anion.

Quantitative Data: Stability Constants and Thermodynamics

The stability of the complexes formed between the triphosphate anion and various metal ions is a critical parameter for understanding and predicting its efficacy as a chelating agent. These are typically expressed as the logarithm of the stability constant (log K). The data presented below for pentasodium triphosphate (STPP) is considered a reliable proxy for this compound.

| Metal Ion | Log K | ΔH (kJ/mol) | TΔS (kJ/mol) |

| Ca²⁺ | ~5.6 | Data not available | Data not available |

| Mg²⁺ | ~5.6 | Data not available | Data not available |

| Fe²⁺ | Data not available | Data not available | Data not available |

| Fe³⁺ | Data not available | Data not available | Data not available |

| Cu²⁺ | Data not available | Data not available | Data not available |

| Heavy Metals (general) | ~8.2 | Data not available | Data not available |

Note: The stability constants can vary with experimental conditions such as temperature, ionic strength, and pH. The values presented are indicative of the strong binding affinity of the triphosphate anion.

The stability of these metal complexes generally follows the Irving-Williams series for divalent metal ions: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. This trend is attributed to the decrease in ionic radii and the increase in crystal field stabilization energy across the series.

The thermodynamics of chelation are governed by the change in Gibbs free energy (ΔG), which is related to the stability constant by the equation:

ΔG = -RTlnK

The Gibbs free energy change is composed of both enthalpic (ΔH) and entropic (ΔS) contributions:

ΔG = ΔH - TΔS

For many chelation reactions, the entropy change (ΔS) is positive and a significant driving force due to the chelate effect, as mentioned earlier. The enthalpy change (ΔH) is related to the energy of the newly formed coordinate bonds between the metal ion and the ligand. While specific thermodynamic data for KTPP chelation is sparse in readily available literature, the high stability constants suggest a strongly negative Gibbs free energy change, indicating a spontaneous and favorable process.

Experimental Protocols for Characterizing Chelation

The determination of stability constants is crucial for quantifying the chelating power of this compound. Potentiometric titration is a widely used and accurate method for this purpose.

Potentiometric Titration (Bjerrum's Method or Irving-Rossotti Method)

Principle: This method involves monitoring the change in pH of a solution containing the metal ion and the ligand (triphosphate) upon titration with a standard base. The competition between the metal ion and protons for the ligand is used to determine the stability constant of the metal-ligand complex.

Materials and Reagents:

-

This compound (KTPP) or Pentasodium triphosphate (STPP)

-

Metal salt (e.g., CaCl₂, MgCl₂, FeCl₂, FeCl₃, CuSO₄) of known concentration

-

Standardized strong acid (e.g., HCl or HNO₃)

-

Standardized carbonate-free strong base (e.g., NaOH or KOH)

-

Inert salt for maintaining constant ionic strength (e.g., KCl or KNO₃)

-

High-purity deionized water

-

Calibrated pH meter with a glass electrode

-

Thermostated reaction vessel

-

Magnetic stirrer

Procedure:

-

Solution Preparation: Prepare aqueous solutions of the metal salt, KTPP, strong acid, and strong base of accurately known concentrations.

-

Titration Setup: Place a known volume of a solution containing the metal ion, KTPP, and a known amount of strong acid in the thermostated reaction vessel. The ionic strength is kept constant by adding a background electrolyte.

-

Titration: Titrate the solution with the standardized strong base. Record the pH value after each addition of the titrant, allowing the system to reach equilibrium.

-

Control Titrations: Perform two additional titrations under the same conditions:

-

Titration of the strong acid in the absence of the ligand and metal ion (to determine the concentration of the acid).

-

Titration of the strong acid and the ligand in the absence of the metal ion (to determine the protonation constants of the ligand).

-

-

Data Analysis:

-

From the titration curves, calculate the average number of protons bound per ligand molecule (n̄ₐ) at different pH values. This allows for the determination of the ligand's protonation constants.

-

Using the data from all three titrations, calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each pH value.

-

Plot n̄ versus pL (where pL = -log[L]) to obtain the formation curve.

-

The stepwise stability constants can be determined from the formation curve. For example, at n̄ = 0.5, log K₁ = pL.

-

Caption: Workflow for determining stability constants via potentiometric titration.

Applications in Drug Development

The robust chelating properties of this compound have significant implications in drug development:

-

Formulation Stability: Trace metal ions can catalyze the oxidative degradation of APIs. By sequestering these metal ions, KTPP can enhance the stability and shelf-life of pharmaceutical formulations.

-

Improved Bioavailability: In some cases, metal ions can form insoluble precipitates with drug molecules, reducing their bioavailability. KTPP can prevent this by keeping the metal ions in a soluble, chelated form.

-

Modulation of Metalloenzyme Activity: As many enzymes require metal ions as cofactors, KTPP can be used in vitro to study the role of these metal ions by selectively removing them from the system.

Conclusion

This compound is a powerful chelating agent whose mechanism of action is rooted in the principles of coordination chemistry. The triphosphate anion forms highly stable, soluble complexes with a wide range of multivalent metal ions, effectively sequestering them and preventing their participation in unwanted reactions. This property is leveraged in numerous applications, including the stabilization of pharmaceutical products. The quantitative characterization of its chelating ability, primarily through the determination of stability constants via methods like potentiometric titration, is essential for its effective and predictable application in research and development. While direct thermodynamic data for KTPP is not widely available, the high stability constants of its metal complexes indicate a thermodynamically favorable chelation process driven by both enthalpic and significant entropic contributions. Further research to fully elucidate the thermodynamic profile of KTPP with various metal ions of pharmaceutical relevance would be beneficial.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Pentapotassium Triphosphate Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentapotassium triphosphate (KTPP), with the chemical formula K₅P₃O₁₀, is an inorganic salt of triphosphoric acid.[1][2] It is a versatile compound utilized across various industries, including food production, detergents, and chemical manufacturing, primarily for its ability to chelate metal ions, act as a builder, and regulate pH.[2][3][4] In the context of research and development, particularly in pharmaceuticals, a thorough understanding of its physicochemical properties is paramount for formulation, stability, and interaction studies. This guide provides an in-depth overview of the core physical and chemical characteristics of this compound powder, detailed experimental methodologies for its analysis, and visualizations of key processes.

Physical Properties

This compound is typically a white, odorless, crystalline powder or granule.[1][4] It is known to be very hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][4] Therefore, it should be stored in a dry, sealed container at room temperature.[3]

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound powder.

| Property | Value | References |

| Molecular Formula | K₅P₃O₁₀ | [1][2][5] |

| Molecular Weight | 448.41 g/mol | [1][2] |

| Appearance | White, odorless, hygroscopic powder or granules | [1][4] |

| Melting Point | 620 - 640 °C | [6][7][8][9] |

| Density | 2.54 g/cm³ | [6][8][9] |

| Bulk Density | 900 - 1100 g/L (0.9 - 1.1 g/mL) | |

| Solubility in Water | Very soluble; approx. 194 g/100 mL at 25°C | [1][10] |

| pH (1% aqueous solution) | 9.2 - 10.5 | [1][9] |

Chemical Properties

Solubility and Behavior in Aqueous Solution

This compound is highly soluble in water, forming a clear, alkaline solution.[1][11] Upon dissolution, it dissociates into five potassium cations (K⁺) and one triphosphate anion (P₃O₁₀⁵⁻).[5] The high solubility is a key attribute for its applications in liquid formulations.[10]

pH and Buffering Capacity

A 1% aqueous solution of this compound exhibits a pH in the range of 9.2 to 10.5, indicating its alkaline nature.[1] This property allows it to function as a buffering agent, capable of resisting changes in pH in various formulations.[3][12]

Hydrolysis and Stability

The triphosphate anion can undergo hydrolysis, breaking down into pyrophosphate and orthophosphate. This process is pH-dependent.[5][11] In neutral to alkaline solutions (pH ≥ 7), the rate of hydrolysis is very slow, with a half-life of over a year.[5] However, under acidic conditions, the hydrolysis is accelerated.[2][5] The stability of its aqueous solution is excellent, with reports of no hydrolysis for up to two years, which is beneficial for liquid detergent formulations.[13]

Chelating Activity

A defining chemical property of this compound is its ability to act as a potent chelating agent.[10][11] The triphosphate anion can form stable, water-soluble complexes with multivalent metal ions, such as calcium (Ca²⁺) and magnesium (Mg²⁺).[13][14] This sequestration of metal ions prevents them from participating in undesirable chemical reactions, such as the formation of insoluble precipitates or catalyzing oxidative degradation.[15][16] This "water softening" effect is crucial for its function in detergents, as it prevents the deactivation of cleaning agents by hard water ions.[13]

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of this compound powder.

Determination of pH (1% Aqueous Solution)

This protocol outlines the determination of the pH of a this compound solution using a calibrated pH meter.

Apparatus and Materials:

-

pH meter with a glass electrode

-

Standard buffer solutions (pH 4.0, 7.0, and 9.2)[17]

-

Analytical balance

-

100 mL volumetric flask

-

Beakers

-

Magnetic stirrer and stir bar

-

Distilled or deionized water

-

Wash bottle

-

Soft tissue

Procedure:

-

Preparation of 1% Solution: Accurately weigh 1.0 g of this compound powder. Transfer it to a 100 mL volumetric flask. Add approximately 50 mL of distilled water and stir to dissolve. Once dissolved, dilute to the 100 mL mark with distilled water and mix thoroughly.

-

pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using the standard buffer solutions (e.g., pH 4.0, 7.0, and 9.2).[17] Rinse the electrode with distilled water and gently blot dry with a soft tissue between each buffer.

-

Measurement: Transfer the prepared 1% this compound solution to a beaker. Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully covered.[18]

-

Reading: Allow the pH reading to stabilize while gently stirring the solution. Record the pH value to two decimal places.

-

Cleaning: After the measurement, rinse the electrode thoroughly with distilled water and store it according to the manufacturer's recommendations.[18]

Determination of Melting Point

This protocol describes the capillary method for determining the melting point of this compound powder.

Apparatus and Materials:

-

Melting point apparatus (e.g., electrically heated metal block)[19]

-

Capillary tubes (one end sealed)[9]

-

Thermometer or digital temperature probe

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound powder is finely powdered and completely dry. If necessary, gently grind the sample in a mortar and pestle.[9]

-

Loading the Capillary Tube: Introduce a small amount of the fine powder into the open end of a capillary tube. Tap the sealed end of the tube on a hard surface to pack the powder down into a compact column of 2-3 mm in height.[20]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Position the thermometer or temperature probe correctly according to the instrument's manual.

-